molecular formula C17H15NO6 B5423065 4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID

4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID

Cat. No.: B5423065
M. Wt: 329.30 g/mol
InChI Key: SHPMSGDTLZFALW-UHFFFAOYSA-N
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Description

4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID is an organic compound with the molecular formula C17H15NO6. It is a derivative of phenoxyacetic acid and contains both acetoxy and benzamido functional groups.

Properties

IUPAC Name

2-[4-[(3-acetyloxybenzoyl)amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-11(19)24-15-4-2-3-12(9-15)17(22)18-13-5-7-14(8-6-13)23-10-16(20)21/h2-9H,10H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPMSGDTLZFALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID typically involves the reaction of phenoxyacetic acid with 3-(acetoxy)benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, where the phenoxyacetic acid acts as the nucleophile attacking the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[3-(ACETYLOXY)BENZAMIDO]PHENOXYACETIC ACID is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The acetoxy and benzamido groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetoxy and benzamido functional groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

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